molecular formula C10H15ClN2O2S B1343924 N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride CAS No. 210538-75-3

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride

Cat. No.: B1343924
CAS No.: 210538-75-3
M. Wt: 262.76 g/mol
InChI Key: VIXRVBRUSDQWJD-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C10H14N2O2S·HCl It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydroisoquinoline derivatives . These intermediates are then reduced to tetrahydroisoquinolines using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions typically involve the conversion of intermediates to tetrahydroisoquinoline derivatives.

    Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, leading to a variety of products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), catalytic hydrogenation.

    Dehydrating Agents: Phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), zinc chloride (ZnCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction typically yields tetrahydroisoquinoline derivatives.

Scientific Research Applications

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in pathogen metabolism, thereby exerting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydroisoquinoline: A parent compound with similar structural features.

    N-methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with distinct biological activities.

    N-acyl-1,2,3,4-tetrahydroisoquinoline: An acylated derivative used in various synthetic applications.

Uniqueness

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride is unique due to its methanesulfonamide group, which imparts specific chemical properties and biological activities. This functional group enhances the compound’s solubility and reactivity, making it a valuable tool in scientific research.

Properties

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c1-15(13,14)12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-4,11-12H,5-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXRVBRUSDQWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC2=C1CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623476
Record name N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210538-75-3
Record name N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-methanesulfonamidoisoquinoline (3.50 g, 0.0156 mol) in ethanol (250 ml) was treated with platinum dioxide (1.5 g) and 1N aqueous hydrochloric acid (15.7 ml). The mixture was hydrogenated at a pressure of 414 kPa (60 psi) for 16 hours, after which time the reaction mixture was filtered. The filtrate was evaporated under reduced pressure and triturated with dichloromethane to afford the subtitle compound as a colourless solid. The solid residue from the filtration was taken up into methanol:water (1:2, v/v), and the suspension filtered, washing with dichloromethane (3×). This filtrate was evaporated to afford a second crop of the subtitle compound (total yield 3.45 g, 84%). Rf 0.21 (0.880 aqueous ammonia:methanol:dichloromethane, 1:10:90, v/v). 1H NMR (D6 -DMSO) δ: 2.96-3.10 (2H, m), 3.31 (3H, m), 4.21 (2H, s), 7.12 (1H, m), 7.26 (2H, m), 9.24 (1H, s), 9.61 (2H, bs).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

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